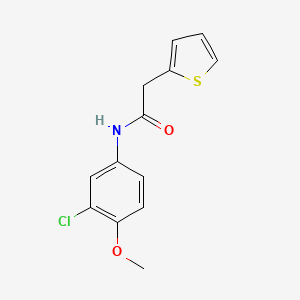![molecular formula C19H22N6O2S B5651474 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5651474.png)
1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of a broader class of chemicals that incorporate elements such as oxadiazoles and thiadiazoles, which are known for their diverse biological activities. Compounds bearing 1,3,4-oxadiazole and thiadiazole rings are especially significant due to their potential in medicinal chemistry, showing a wide range of pharmacological activities.
Synthesis Analysis
The synthesis of compounds related to the one often involves multi-step chemical reactions starting from basic precursors to achieve the desired structural complexities. For instance, the synthesis of 1,3,4-oxadiazole and thiadiazole derivatives typically includes steps like cyclization of hydrazides, condensation reactions, and modifications of the piperidine ring to introduce various substituents, enhancing the compound's biological activities (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction studies, which reveal the spatial arrangement of atoms within the molecule and the presence of specific functional groups that dictate the compound’s reactivity and interaction with biological targets. For example, studies on related compounds have shown that the oxadiazole and thiadiazole rings are crucial for the compound's ability to bind to biological targets, influencing its pharmacological profile (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical properties of these compounds include their reactivity towards various organic synthesis reactions, such as N-alkylation, acylation, and sulfonation. These reactions are essential for modifying the compound's structure to enhance its biological activity or solubility. The presence of oxadiazole and thiadiazole rings in the compound's structure is a key factor in its reactivity, enabling the introduction of various functional groups that can tailor the compound's pharmacological properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. For instance, the introduction of substituents on the oxadiazole and thiadiazole rings can affect the compound's solubility in organic solvents or water, which is critical for its bioavailability and pharmacokinetics (Krasavin et al., 2014).
properties
IUPAC Name |
1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-12-21-23-17(27-12)11-25-8-6-14(7-9-25)18(26)20-16-5-3-4-15(10-16)19-24-22-13(2)28-19/h3-5,10,14H,6-9,11H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUYWKFMRSDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NN=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5651391.png)
![4-methoxy-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5651401.png)


![7-fluoro-3-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5651420.png)

![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5651441.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B5651450.png)
![8-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5651458.png)
![2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651462.png)
![3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5651476.png)
![N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride](/img/structure/B5651477.png)
![1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5651482.png)
![2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5651490.png)